Cas no 1255099-40-1 (N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride)

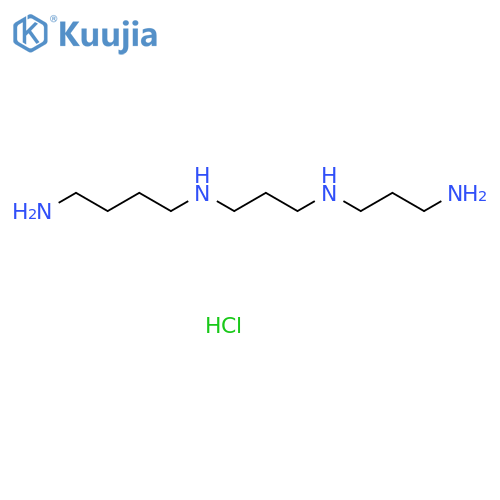

1255099-40-1 structure

商品名:N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Thermospermine Hydrochloride

- Thermospermine Tetrahydrochloride

- Thermospermine Hydro

- N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride

- N1-(3-(3-AMINOPROPYLAMINO)PROPYL)BUTANE-1,4-DIAMINE HCL

- AX8266519

- N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride

- 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1)

- N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride

- BS-19670

- CS-0370853

- N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diaminehydrochloride

- {3-[(4-AMINOBUTYL)AMINO]PROPYL}(3-AMINOPROPYL)AMINE HYDROCHLORIDE

- 1255099-40-1

- CS-0172883

- N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride

-

- インチ: 1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H

- InChIKey: WEULGTYYAQBICD-UHFFFAOYSA-N

- ほほえんだ: Cl.N(CCCCN)CCCNCCCN

計算された属性

- せいみつぶんしりょう: 238.1924246g/mol

- どういたいしつりょう: 238.1924246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 11

- 複雑さ: 98.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.1

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A577818-10mg |

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |

1255099-40-1 | 10mg |

$ 184.00 | 2023-04-19 | ||

| TRC | A577818-50mg |

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |

1255099-40-1 | 50mg |

$ 81.00 | 2023-04-19 | ||

| TRC | A577818-100mg |

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |

1255099-40-1 | 100mg |

$ 110.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441523-250mg |

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride |

1255099-40-1 | 95% | 250mg |

¥1410.00 | 2024-08-09 | |

| Apollo Scientific | OR906891-1g |

N'-[3-(3-Aminopropylamino)propyl]butane-1,4-diamine hydrochloride |

1255099-40-1 | 95% | 1g |

£295.00 | 2024-07-21 | |

| Apollo Scientific | OR906891-250mg |

N'-[3-(3-Aminopropylamino)propyl]butane-1,4-diamine hydrochloride |

1255099-40-1 | 95% | 250mg |

£130.00 | 2024-07-21 | |

| TRC | A577818-500mg |

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride |

1255099-40-1 | 500mg |

$ 391.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441523-1g |

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride |

1255099-40-1 | 95% | 1g |

¥3439.00 | 2024-08-09 |

N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1255099-40-1 (N1-(3-(3-Aminopropylamino)Propyl)Butane-1,4-Diamine Hydrochloride) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2039-76-1(3-Acetylphenanthrene)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬